molecular formula C8H9BO2 B580017 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 19206-51-0

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

Cat. No.: B580017
CAS No.: 19206-51-0
M. Wt: 147.968
InChI Key: CKEWCFGVNDVQSC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a six-membered benzoxaborinine compound that serves as a versatile chemical scaffold in medicinal chemistry and agricultural science research. Its core structure is integral to the design of novel therapeutic and fungicidal agents. In pharmaceutical research, this compound is a key precursor for developing potent boron-containing inhibitors. It is a featured chemophore in novel Janus Kinase (JAK) inhibitors, which are being investigated for the treatment of inflammation, autoimmune diseases, and cancer . Furthermore, recent crystallographic studies have demonstrated its potential as a new chemotype for carbonic anhydrase inhibition (CA I, II, IX, and XII), showing promising antiproliferative effects against human melanoma cell lines . Beyond human therapeutics, this benzoxaborinine derivative has shown significant value in agricultural research. Structural analogues exhibit impressive in vitro fungicidal activity against common plant pathogenic fungi, acting as potential inhibitors of Leucyl-tRNA Synthetase (LeuRS) and presenting a template for novel fungicide development . The compound is characterized by its high purity and stability when stored under recommended inert atmosphere conditions. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWCFGVNDVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657158
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19206-51-0
Record name 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
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Preparation Methods

Standard Laboratory Procedure

A representative synthesis from the Royal Society of Chemistry involves:

  • Substrate : 2-Vinylbenzeneboronic acid (0.68 mmol)

  • Catalyst : Pd(CH3_3CN)2_2Cl2_2 (0.05 equiv)

  • Oxidant : CuCl2_2 (2 equiv)

  • Solvent : tert-Butanol (12 mL)

  • Conditions : 80°C, 12 hours under argon

Yield : 71% (monomer:dimer ratio = 1:0.4)

Mechanistic Analysis

The palladium catalyst activates the boronic acid moiety, facilitating intramolecular attack of the hydroxyl group on the vinyl carbon. Copper(II) chloride serves a dual role as an oxidant and halide source, preventing catalyst deactivation through re-oxidation of Pd(0) to Pd(II).

Copper-Mediated Oxidative Coupling

Halogenated Derivative Synthesis

A modified approach for 4-chloro-3-methyl derivatives employs:

  • Substrate : (2-(Prop-1-en-1-yl)phenyl)boronic acid (0.62 mmol)

  • Catalyst : Pd(CH3_3CN)2_2Cl2_2 (0.05 equiv)

  • Additive : CuCl2_2 (2 equiv)

  • Post-treatment : Additional CuCl2_2 (1 equiv) for 4 hours

Yield : 58% (monomer:dimer = 0.5:1)

Key Observations

  • Halogen incorporation occurs via radical pathways mediated by excess CuCl2_2

  • tert-Butanol suppresses protonolysis side reactions compared to polar solvents

Comparative Analysis of Methods

Table 1 : Optimization Parameters for Cyclization Reactions

ParameterPalladium MethodCopper Method
Temperature (°C)8080
Reaction Time (h)1216
Monomer:Dimer Ratio1:0.40.5:1
Typical Scale (mmol)0.680.62
PurificationColumn ChromatographyRecrystallization

Data compiled from

Industrial Scalability Considerations

While no large-scale production data exists for 3,4-dihydro-1H-benzo[c]oxaborinin-1-ol, lessons from analogous boron heterocycles suggest:

  • Catalyst Recovery : Implementing Pd scavengers like QuadraSil MP reduces metal contamination

  • Solvent Selection : Switching to 2-MeTHF improves reaction kinetics and enables aqueous workup

  • Process Intensification : Continuous flow systems could mitigate dimer formation through precise residence time control

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various boronic acid derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

Injectable Self-Healing Hydrogels

One of the most promising applications of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is in the development of injectable self-healing hydrogels. These hydrogels are formed through dynamic covalent bonding facilitated by the interaction between the compound and saccharides like fructose. The resulting hydrogels exhibit remarkable properties such as:

  • Self-healing capabilities: The hydrogels can autonomously repair themselves after damage.
  • Injectability: They can be easily administered via syringe.
  • Biocompatibility: Encapsulated cells show high viability (over 80%) after a week in culture .

The gel formation is triggered at physiological pH, making it suitable for various medical applications, including tissue engineering and drug delivery systems.

Drug Delivery Systems

The compound's ability to form dynamic covalent bonds makes it an excellent candidate for drug delivery systems. Its interaction with biomolecules allows for the controlled release of therapeutic agents. For instance:

  • Targeted Delivery: The boronate ester crosslinking can be designed to release drugs in response to specific physiological conditions (e.g., pH changes).
  • Enhanced Stability: The hydrogels can protect sensitive drugs from degradation before reaching their target site.

Sensor Development

This compound has potential uses in sensor technology due to its ability to undergo reversible reactions with various substrates. This property can be exploited in:

  • Chemical Sensors: Detecting specific biomolecules or environmental pollutants.
  • Biosensors: Monitoring biological processes by detecting changes in concentration of analytes.

Hydrogel Studies

A study demonstrated the efficacy of hydrogels formed using this compound in a biomedical context. The research highlighted:

PropertyValue
Storage Modulus (G')Greater than Loss Modulus (G'')
Cell Viability> 80% after 7 days
pH ResponsivenessYes

These findings indicate that the hydrogels not only maintain structural integrity but also support cellular activities, making them suitable for regenerative medicine applications .

Drug Release Mechanism

In another investigation focusing on drug delivery mechanisms, researchers utilized the compound to create a system that releases drugs in a controlled manner based on environmental triggers. The study found that:

  • Release Rates : Adjusted by varying pH levels.
  • Therapeutic Efficacy : Enhanced due to localized drug delivery.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Boron-Containing Compounds

The compound is compared below with analogous boronic acid derivatives and benzoxaboroles, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ring System Key Substituents Key Applications
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol C₈H₁₀BO₃ 6-membered oxaborinine Two hydroxyls, fused benzene HA hydrogels, dynamic crosslinking
6-Aminobenzoxaborole (ABOR) C₇H₈BNO₂ 5-membered benzoxaborole Amino group, hydroxyl Antifungal/antibacterial agents
3-Aminophenylboronic Acid (APBA) C₆H₈BNO₂ Phenylboronic acid Amino group, hydroxyl Glucose sensing, polymer conjugation
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol C₉H₁₁BO₂ 5-membered oxaborole Two methyl groups, hydroxyl Synthetic intermediates
3,4-Dihydro-2H-benzo[e][1,2]oxaborinin-2-ol C₈H₁₀BO₃ 6-membered oxaborinine (isomer) Hydroxyl, fused benzene HA hydrogels (alternative isomer)

Structural and Electronic Differences

  • Ring Size and Saturation: The target compound’s six-membered oxaborinine ring (vs. Partial saturation in the dihydro structure may improve solubility compared to fully aromatic analogs.
  • Substituent Effects : The hydroxyl groups on boron enable pH-dependent boronate ester formation, critical for self-healing hydrogels. In contrast, 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol’s methyl groups increase hydrophobicity, limiting aqueous solubility.

Reactivity in Polymer Conjugation

In HA conjugates, the target compound achieves a degree of substitution (DS) of 0.1–0.15 under optimized coupling conditions (DMTMM/HA molar ratio = 1).

Biological Activity

Overview

3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound characterized by its unique boron and oxygen-containing structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its interactions with biological molecules.

  • Molecular Formula : C8_8H9_9BO2_2
  • CAS Number : 19206-51-0
  • Structure : The compound features a bicyclic structure that includes a boron atom integrated into the aromatic system, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it forms complexes with human carbonic anhydrases I and II, which are crucial for maintaining pH balance and fluid homeostasis in tissues. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating skin conditions such as:

  • Netherton Syndrome
  • Rosacea
  • Atopic Dermatitis
  • Psoriasis
  • Pruritus (itch)

These conditions are often characterized by inflammatory responses where modulation of enzyme activity could provide symptomatic relief or disease modification.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-730.5
CAMA-125.0
HCC195422.0
SKBR-319.5

These results indicate significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of boron-containing compounds similar to this compound:

  • Boron-Pleuromutilins as Anti-Wolbachia Agents : A study indicated that boron-modified compounds exhibited potent activity against Wolbachia, a bacterium implicated in various diseases. The modifications enhanced their pharmacological profiles significantly .
  • Antioxidant Activity : Compounds derived from similar structures showed promising antioxidant activity in assays measuring free radical scavenging capabilities. The research highlighted a structure-activity relationship (SAR) indicating that electron-withdrawing groups enhance antioxidant properties .
  • JAK Inhibition : Another study focused on boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors for treating inflammatory diseases. The findings suggested that modifications to the core structure could lead to enhanced biological activity .

Q & A

Q. How can researchers differentiate between off-target effects and true pharmacological activity in mechanistic studies?

  • Methodological Answer : Use CRISPR/Cas9 gene editing to knock out the putative target and assess activity loss. Pair with proteomic profiling (e.g., SILAC) to identify unintended interactions. Validate with orthogonal assays, such as thermal shift assays for target engagement .

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